6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
Synthesis Analysis
The synthesis of “6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole” involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula C13H19N3. More detailed structural analysis would require additional data such as X-ray crystallography or NMR spectroscopy, which is not available in the current search results.Chemical Reactions Analysis
The chemical reactions involving “this compound” include its synthesis through the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold . This involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with various electrophiles .Scientific Research Applications
Synthesis and Chemical Properties
Formation Mechanisms : Imidazo[1,2-a]pyrazine-3,6-diones, related to 6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole, form under high temperatures or with strong dehydrating reagents. The formation mechanisms involve steps like O-acylation, acyl transfer, intramolecular condensation, and water elimination. Silica's catalytic effect in these reactions has been observed, lowering activation energy significantly (Contreras‐Torres & Basiuk, 2006).
Efficient Synthesis Methods : A multicomponent reaction method for synthesizing a library of 1H-imidazo[1,2-b]pyrazoles, including 6-cyclobutyl-1-isobutyl variant, has been reported. This method involves the condensation of various chemicals like ethylcyanoacetate and cyclohexylamine, showcasing moderate to significant antimicrobial activity (Babariya & Naliapara, 2017).
Functionalization and Structural Studies : The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been explored. This includes Br/Mg-exchange and regioselective magnesiations and zincations, which facilitate the synthesis of isosteres of indole rings and push-pull dyes (Schwärzer et al., 2021).
Biological Activity and Applications
Antimicrobial and Antitumor Properties : Various derivatives of imidazo[1,2-a]pyrazine, which is structurally related to this compound, have shown promising antimicrobial and antitumor activities. These compounds intercalate with DNA, demonstrating strong binding interactions, which are crucial for their biological effects (Singh, Luxami, & Paul, 2019).
Antibacterial Activity : The synthesis of certain imidazo[1,2-a]pyrazin-6-yl derivatives has been linked to significant antibacterial activity, suggesting potential applications in combating bacterial infections (Prasad, 2021).
Novel Synthetic Routes and Biological Screening : New synthetic routes for the production of imidazo[1,2-b]pyrazole derivatives, including the 6-cyclobutyl-1-isobutyl variant, have been developed. These compounds have been subjected to various biological screenings, indicating potential pharmacological applications (Khalafy, Marjani, & Salami, 2014).
Properties
IUPAC Name |
6-cyclobutyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-10(2)9-15-6-7-16-13(15)8-12(14-16)11-4-3-5-11/h6-8,10-11H,3-5,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBXJHAVRBYXJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN2C1=CC(=N2)C3CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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